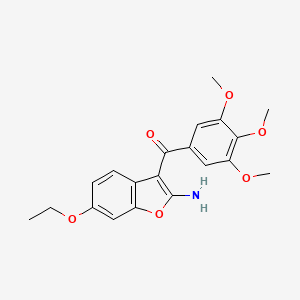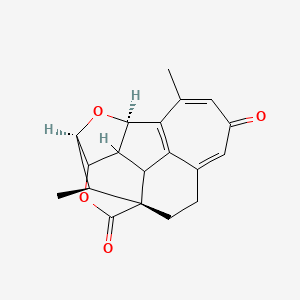
(2S,3R)-2,3,4-Trihydroxybutanal-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2,3,4-Trihydroxybutanal-13C is a stereoisomeric compound with the molecular formula C4H8O4. It is a derivative of butanal, featuring three hydroxyl groups attached to the carbon chain. The compound is labeled with carbon-13, a stable isotope of carbon, which is often used in various scientific studies to trace molecular pathways and reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of a corresponding keto compound using specific reducing agents under controlled conditions to ensure the desired stereochemistry. For example, the reduction of 2,3,4-trihydroxybutanone can be achieved using sodium borohydride (NaBH4) in an aqueous solution .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to catalyze the reduction process. These methods are environmentally friendly and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for hydroxyl group substitution.
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
(2S,3,4-Trihydroxybutanal-13C is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials.
作用機序
The mechanism by which (2S,3R)-2,3,4-Trihydroxybutanal-13C exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in different environments. The carbon-13 labeling allows for precise tracking of the compound in various reactions and processes .
類似化合物との比較
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: An oxidized form of the compound.
(2S,3R)-2,3,4-Trihydroxybutanol: A reduced form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C lies in its carbon-13 labeling, which provides a valuable tool for tracing and studying molecular pathways in various scientific fields. This labeling distinguishes it from other similar compounds and enhances its utility in research applications .
特性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC名 |
(2S,3R)-2,3,4-trihydroxy(113C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i1+1 |
InChIキー |
YTBSYETUWUMLBZ-CQSAUBDGSA-N |
異性体SMILES |
C([C@H]([C@@H]([13CH]=O)O)O)O |
正規SMILES |
C(C(C(C=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


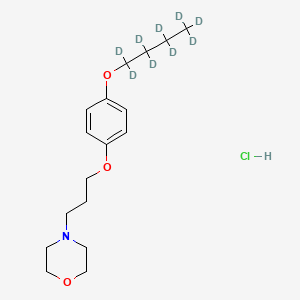
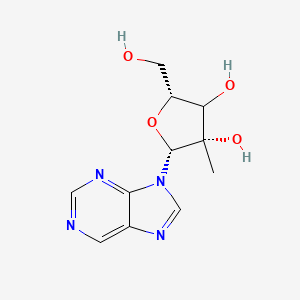
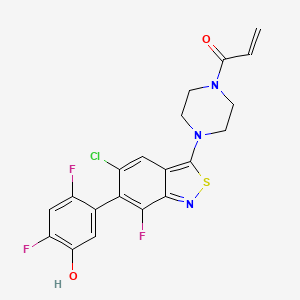

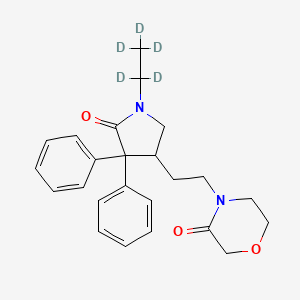



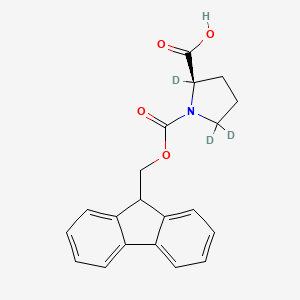
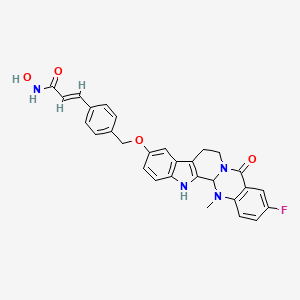
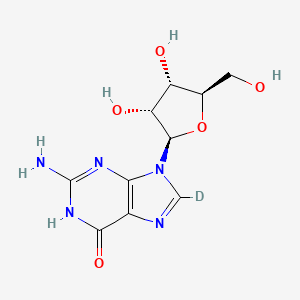
![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)
